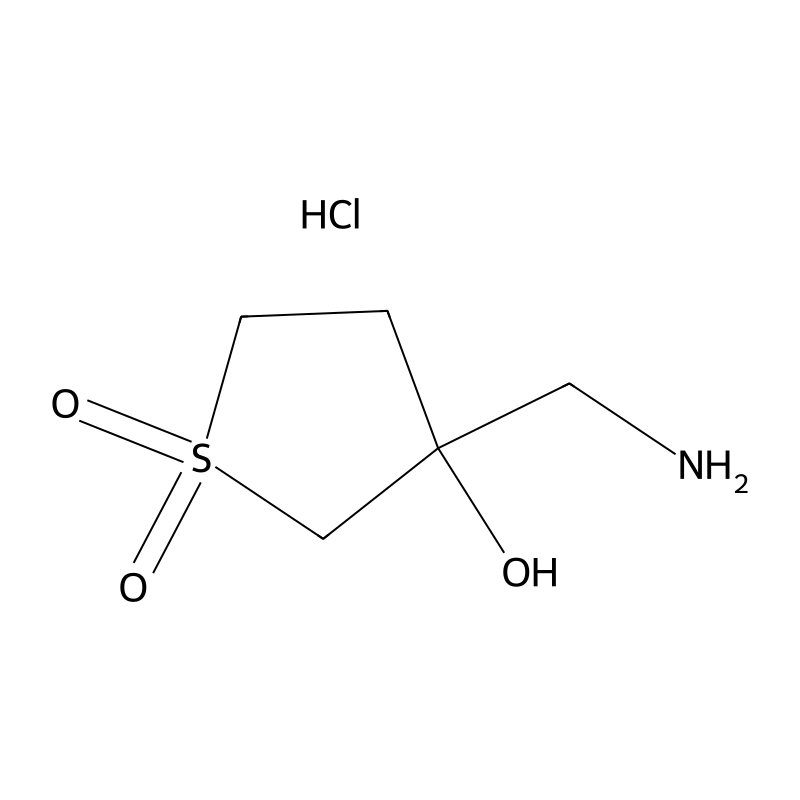

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride is a sulfur-containing organic compound characterized by its unique structural features. Its molecular formula is , and it has a molecular weight of approximately 135.185 g/mol. The compound is notable for its thiolane ring structure, which contributes to its chemical reactivity and biological activity. It appears as a white to off-white solid and is soluble in water, making it suitable for various applications in both research and industry .

The reactivity of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups allow for various chemical transformations, including:

- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.

- Oxidation-reduction reactions: The thiolane moiety can undergo oxidation, potentially leading to the formation of sulfoxides or sulfones.

- Condensation reactions: The hydroxyl group can participate in esterification or etherification processes.

These reactions make the compound versatile for synthetic applications in organic chemistry .

Research indicates that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride exhibits notable biological activities, including:

- Antioxidant properties: The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial activity: Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

- Potential neuroprotective effects: Some investigations hint at its ability to protect neuronal cells from damage, although further studies are required to substantiate these claims .

The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be achieved through several methods:

- Starting from thiolane derivatives: Utilizing commercially available thiolane compounds, one can introduce amino and hydroxyl groups via nucleophilic substitution reactions.

- Multi-step synthesis: A more complex route may involve the formation of the thiolane ring followed by functionalization with amino and hydroxyl groups through appropriate reagents.

- Use of protecting groups: During synthesis, protecting groups may be employed to selectively modify functional groups without affecting others .

The applications of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride span various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting oxidative stress-related diseases.

- Agriculture: Its antimicrobial properties could be harnessed in developing agricultural biocontrol agents.

- Chemical research: It serves as an intermediate in organic synthesis and material science .

Interaction studies have suggested that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride may interact with various biological macromolecules. These interactions could be crucial for understanding its mechanisms of action:

- Protein binding: Investigations into how this compound binds to proteins can provide insights into its biological efficacy and potential side effects.

- Enzyme inhibition studies: Understanding how it affects specific enzymes could lead to therapeutic applications in enzyme-related disorders .

Several compounds share structural similarities with 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-1lambda6-thiane-1,1-dione | Lacks hydroxyl group; different biological activity | |

| 2-Aminoethanethiol | Smaller structure; different reactivity profile | |

| 2-Hydroxyethylamine | No sulfur; primarily used in pharmaceuticals |

Uniqueness: The presence of both amino and hydroxyl functional groups on the thiolane ring distinguishes 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride from similar compounds, enhancing its potential for diverse applications in medicinal chemistry and biochemistry .